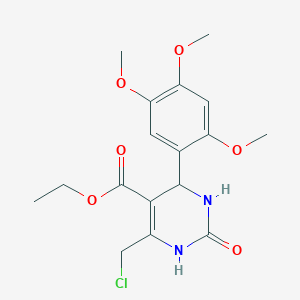

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O6/c1-5-26-16(21)14-10(8-18)19-17(22)20-15(14)9-6-12(24-3)13(25-4)7-11(9)23-2/h6-7,15H,5,8H2,1-4H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNVYUPRQYXYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2OC)OC)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant data tables and case studies.

The molecular formula for this compound is , with a molecular weight of 384.81 g/mol. The structure features a tetrahydropyrimidine ring and multiple methoxy groups that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H21ClN2O6 |

| Molecular Weight | 384.81 g/mol |

| Compound ID | BB10-1157 |

| SMILES | CCOC(C1C(c2cc(c(cc2OC)OC)OC)NC(NC=1C[Cl])=O)=O |

Synthesis

The synthesis of this compound typically involves cycloaddition reactions and the use of various reagents to facilitate the formation of the tetrahydropyrimidine core. Specific methodologies have been documented in recent literature focusing on similar compounds within the pyrimidine class .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- HT-29 Colon Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value of approximately 9 nM , indicating potent activity against this cancer cell line .

- MCF-7 Breast Cancer Cells : Similar efficacy was observed with an IC50 of 17 nM , demonstrating its potential as a therapeutic agent in breast cancer treatment .

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that the presence of the chloromethyl group enhances the reactivity of the molecule with cellular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

In addition to anticancer properties, derivatives of tetrahydropyrimidines have shown promising antimicrobial activity. For example:

- Antitubercular Activity : Related compounds have demonstrated MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong antibacterial properties .

Case Studies

- Case Study on Anticancer Effects : A study conducted on various tetrahydropyrimidine derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. The introduction of methoxy groups was found to enhance cytotoxic effects against multiple cancer cell lines .

- Antimicrobial Screening : Another investigation into structurally similar compounds found that certain derivatives exhibited effective inhibition against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders : The compound has been investigated for its potential in treating neurological disorders by enhancing drug efficacy through targeted delivery mechanisms.

- Cardiovascular Diseases : Research indicates that derivatives of this compound may exhibit properties beneficial in managing cardiovascular conditions by modulating relevant biochemical pathways.

Agricultural Chemistry

In the field of agricultural chemistry, this compound is utilized for:

- Pesticide Development : Its structural characteristics allow for the formulation of effective pesticides that improve crop yield while reducing environmental impact.

- Herbicide Formulation : The compound's efficacy in inhibiting specific plant growth pathways makes it a candidate for developing selective herbicides.

Biochemical Research

The compound plays a crucial role in biochemical research:

- Enzyme Inhibition Studies : this compound has been employed to study enzyme inhibition mechanisms. Its derivatives have shown promising results in inhibiting enzymes linked to metabolic disorders.

| Enzyme | IC50 Value (µM) |

|---|---|

| Alpha-amylase | 6.539 - 11.27 |

| Lipase | Variable |

Material Science

In material science applications:

- Novel Material Development : Research is exploring the use of this compound in synthesizing materials with enhanced thermal stability and mechanical strength. These materials could be beneficial in various industrial applications where durability is critical.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

-

Synthesis and Evaluation :

- A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. Results indicated that halogen substitutions enhanced both antioxidant activity and enzyme inhibition.

-

Cytotoxicity Assessment :

- Research on cytotoxic effects against cancer cell lines revealed significant activity. Compounds with halogen substitutions exhibited enhanced cytotoxicity due to their electronic properties affecting cell interaction.

-

Mechanistic Insights :

- Investigations into the mechanisms of action suggested that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of signaling pathways.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key structural elements:

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group undergoes substitution reactions with various nucleophiles:

-

Ammonia/Amines : Forms primary or secondary amines, enabling linkage to bioactive moieties .

-

Thiols : Produces thioether derivatives, useful in drug conjugation .

-

Hydroxide : Generates a hydroxymethyl intermediate, which can further dehydrate or oxidize .

Example : Reaction with sodium methoxide yields a methoxymethyl derivative, altering solubility and hydrogen-bonding capacity .

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis under basic (NaOH/EtOH) or acidic (H₂SO₄/H₂O) conditions to form the corresponding carboxylic acid. Kinetic studies indicate pseudo-first-order behavior in alkaline media, with a half-life of ~45 minutes at 70°C .

Applications :

-

Acid derivatives serve as intermediates for amide coupling.

-

Transesterification with methanol produces methyl esters for crystallography studies .

Ring-Based Reactivity

The dihydropyrimidine ring exhibits unique behavior:

-

Intramolecular hydrogen bonding between N–H and carbonyl oxygen stabilizes the flattened envelope conformation, reducing ring strain and modulating reactivity .

-

Condensation reactions at the 2-oxo position form Schiff bases with primary amines, confirmed by IR spectral shifts (C=O → C=N) .

Structural Influences on Reactivity

Crystallographic data (e.g., CCDC 1413431) reveal critical structural insights:

-

Dihedral angle : The benzene and pyrimidine rings are nearly perpendicular (88.09°), limiting π-π stacking but favoring steric interactions in substitution reactions .

-

Methoxy group orientations : The 2,4,5-trimethoxyphenyl group’s coplanarity with the benzene ring enhances electronic effects on substitution patterns .

Stability and Degradation

Comparison with Similar Compounds

Key Observations :

- Methoxy Groups: The 2,4,5-trimethoxyphenyl group in the target compound likely enhances hydrogen bonding and π-π stacking compared to non-polar substituents (e.g., phenyl or chlorophenyl) .

- Chloromethyl vs. Bromomethyl : Chloromethyl derivatives (target, ) may exhibit slower reactivity in nucleophilic substitutions than bromomethyl analogs (), impacting derivatization efficiency.

Crystallographic and Conformational Features

Crystal structures of related compounds reveal trends in ring puckering and intermolecular interactions:

- 3,4,5-Trimethoxyphenyl Analog : The pyrimidine ring adopts a flattened boat conformation, with the 3,4,5-trimethoxyphenyl group contributing to planar stacking interactions. The mean plane deviation at C5 is 0.224 Å.

- Thiazolo[3,2-a]pyrimidine Analogs : Fused rings (e.g., thiazole-pyrimidine) exhibit dihedral angles up to 80.94°, suggesting substituents like 2,4,6-trimethoxybenzylidene induce significant torsional strain.

Preparation Methods

Conventional Biginelli Reaction Using Cerium(III) Chloride Heptahydrate

The Biginelli reaction remains the most widely employed method for synthesizing this compound. A representative protocol involves the condensation of ethyl 4-chloroacetoacetate, 2,4,5-trimethoxybenzaldehyde, and urea in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a Lewis acid catalyst.

Procedure :

- Reactants :

- Ethyl 4-chloroacetoacetate (2 mL, 0.012 mol)

- 2,4,5-Trimethoxybenzaldehyde (0.012 mol)

- Urea (2.25 g, 0.037 mol)

- CeCl₃·7H₂O (931 mg)

Conditions :

- Solvent: Anhydrous ethanol (20 mL)

- Temperature: Reflux (78°C)

- Duration: 2 hours

Workup :

- The reaction mixture is cooled and poured into crushed ice.

- The precipitated solid is filtered, washed with ice-cold water, and recrystallized from hot ethanol.

Outcomes :

- Yield : 92%

- Melting Point : 425–427 K

- Key Interactions : Intramolecular C–H⋯O hydrogen bonds stabilize the dihydropyrimidine ring in a flattened envelope conformation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates reaction kinetics while maintaining high yields. This method aligns with green chemistry principles by reducing energy consumption and reaction times.

Procedure :

- Reactants :

- Ethyl 4-chloroacetoacetate (1.0 equiv)

- 2,4,5-Trimethoxybenzaldehyde (1.0 equiv)

- Urea (1.5 equiv)

- CeCl₃·7H₂O (10 mol%)

- Conditions :

- Solvent: Solvent-free (neat) or ethanol (5 mL)

- Microwave Power: 300 W

- Temperature: 80°C

- Duration: 3–30 minutes

Outcomes :

- Yield : 80–96%

- Advantages :

Solvent-Free Mechanochemical Approach

Mechanochemical synthesis using a mortar and pestle eliminates solvent use, aligning with sustainable chemistry goals. This method is ideal for large-scale production due to its simplicity and low environmental impact.

Procedure :

- Reactants :

- Ethyl 4-chloroacetoacetate (1.0 equiv)

- 2,4,5-Trimethoxybenzaldehyde (1.0 equiv)

- Urea (1.5 equiv)

- CeCl₃·7H₂O (10 mol%)

- Conditions :

- Grinding Time: 15–20 minutes

- Equipment: Porcelain mortar and pestle

Outcomes :

- Yield : 85–90%

- Purity : ≥95% (confirmed by HPLC)

- Key Insight : Mechanical force promotes molecular collisions, enhancing reaction efficiency without thermal input.

Green Solvent-Mediated Synthesis

Ethanol and water serve as eco-friendly solvents in this method, reducing reliance on hazardous organic solvents.

Procedure :

- Reactants :

- Ethyl 4-chloroacetoacetate (1.0 equiv)

- 2,4,5-Trimethoxybenzaldehyde (1.0 equiv)

- Urea (1.5 equiv)

- CeCl₃·7H₂O (10 mol%)

- Conditions :

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 60°C

- Duration: 1 hour

Outcomes :

Comparative Evaluation of Synthesis Methodologies

The table below summarizes the performance metrics of each method:

Key Observations :

- Microwave and mechanochemical methods offer superior sustainability profiles.

- Conventional synthesis remains optimal for high-purity crystal growth.

Catalytic System Optimization and Reaction Mechanism

Catalyst Role : CeCl₃·7H₂O facilitates imine formation and cyclocondensation via Lewis acid activation of the carbonyl groups. Alternative catalysts like HCl or ZnCl₂ yield inferior results (<70% yield).

Mechanistic Insights :

- Step 1 : Ce³⁺ coordinates to the carbonyl oxygen of ethyl 4-chloroacetoacetate, enhancing electrophilicity.

- Step 2 : Nucleophilic attack by urea forms a β-enamino ester intermediate.

- Step 3 : Cyclization with 2,4,5-trimethoxybenzaldehyde yields the dihydropyrimidinone core.

Q & A

Q. What are the key considerations for optimizing the synthesis of this tetrahydropyrimidine derivative?

The synthesis typically involves multi-step reactions, including cyclization and condensation, with careful control of temperature, solvent polarity, and reaction time. For example, refluxing in acetic acid/acetic anhydride mixtures (1:1) under controlled conditions can yield intermediates with ~78% purity. Critical parameters include stoichiometric ratios of reagents (e.g., aldehydes, thioureas) and avoidance of side reactions via real-time monitoring using thin-layer chromatography (TLC) . Post-synthesis purification via recrystallization (e.g., ethyl acetate/ethanol) is recommended to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing intermediates and final products?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly distinguishing between aromatic protons in the 2,4,5-trimethoxyphenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity thresholds) ensures product homogeneity. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can thermal stability and phase transitions of this compound be analyzed for formulation studies?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into decomposition temperatures and melting points. For structurally similar tetrahydropyrimidines, TGA profiles show stability up to 200°C, with DSC endotherms indicating crystalline-to-liquid transitions. These data inform solvent selection for drug formulation and storage conditions .

Q. What computational strategies are used to predict biological target interactions?

Molecular docking studies with enzymes (e.g., dihydrofolate reductase) or receptors (e.g., G-protein-coupled receptors) can model binding affinities. The chloromethyl and trimethoxyphenyl groups may enhance hydrophobic interactions, while the oxo group participates in hydrogen bonding. Density functional theory (DFT) calculations optimize ligand conformations and predict electrostatic potential maps .

Q. How does the puckered conformation of the tetrahydropyrimidine ring influence reactivity?

Single-crystal X-ray diffraction reveals a flattened boat conformation in analogous compounds, with deviations of ~0.224 Å from planarity. This puckering affects steric hindrance during nucleophilic substitution at the chloromethyl group. Dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 80.94°) further modulate electronic effects .

Q. What analytical methods resolve regioselectivity challenges in functionalizing the pyrimidine core?

Regioselective alkylation or acylation can be monitored via 2D NMR (COSY, NOESY) to distinguish between N1 and N3 substitution. For example, NOE correlations between the ethyl ester and chloromethyl groups confirm spatial proximity, guiding reaction pathway optimization .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

Divergent bioactivity results (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions (e.g., bacterial strains, concentration ranges). Meta-analyses comparing IC₅₀ values across studies, coupled with structure-activity relationship (SAR) models, clarify substituent contributions. For instance, electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antimicrobial potency, while methoxy groups favor anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.